molecular formula C17H17NO3 B13508511 Benzyl 8-hydroxy-3,4-dihydroisoquinoline-2(1h)-carboxylate

Benzyl 8-hydroxy-3,4-dihydroisoquinoline-2(1h)-carboxylate

Cat. No.: B13508511
M. Wt: 283.32 g/mol
InChI Key: ORQGPGUEDNPZMH-UHFFFAOYSA-N
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Description

Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a hydroxy group at the 8th position, and a carboxylate group at the 2nd position of the tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective oxidation, and esterification reactions under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group at the 8th position and the carboxylate group at the 2nd position play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
  • 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
  • 2-Carboxyl-1,2,3,4-tetrahydroisoquinoline.

Comparison: Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of all three functional groups (benzyl, hydroxy, and carboxylate) on the tetrahydroisoquinoline core. This combination enhances its biological activity and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H17NO3/c19-16-8-4-7-14-9-10-18(11-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2

InChI Key

ORQGPGUEDNPZMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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